REACTION_CXSMILES
|
CC1N2C3C(C(C(C(O)=O)=C2)=O)=CC(F)=C(N2CCN(C)CC2)C=3OC1.FC1C(F)=C(F)C=CC=1[N+]([O-])=O.OC1C(F)=C(F)C=CC=1[N+]([O-])=O.[OH-].[K+].[CH2:53]([O:57][C:58]1[C:63]([F:64])=[C:62]([F:65])[CH:61]=[CH:60][C:59]=1[N+:66]([O-])=O)[C:54]([CH3:56])=O.FC1C=CC2NC(C)COC=2C=1F.[CH2:82]=[C:83]([C:104]([O-])=[O:105])[C:84]([O:86][CH:87]1[CH:92](C)NC2C(CC)=C(CC)C(F)=C(F)C=2O1)=[O:85]>CS(C)=O>[F:65][C:62]1[C:63]([F:64])=[C:58]2[O:57][CH2:53][CH:54]([CH3:56])[N:66]3[CH:82]=[C:83]([C:84]([O:86][CH2:87][CH3:92])=[O:85])[C:104](=[O:105])[C:60]([CH:61]=1)=[C:59]23 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C2=C(NC(CO2)C)C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C2=C(NC(CO2)C)C=C1)F
|
Name
|
diethyl-(7,8-difluoro-2,3-dihydro-3-methyl 4H 1,4 benzoxazinyl) methylenemalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)OC1OC2=C(NC1C)C(=C(C(=C2F)F)CC)CC)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
|
Name
|
0333815 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)OC1=C(C=CC(=C1F)F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yield for this reaction
|
Type
|
CUSTOM
|
Details
|
closed
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C=3N(C(CO2)C)C=C(C(C3C1)=O)C(=O)OCC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |